5-Fluoro-2-methylbenzylamine
Overview
Description
5-Fluoro-2-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Prodrug for Hepatocellular Carcinoma Treatment
5-Fluoro-2-methylbenzylamine has been investigated as a core structure in the development of novel O-(substituted benzyl) phosphoramidate prodrugs aimed at treating hepatocellular carcinoma. The o-methylbenzyl analog, identified as 1t, demonstrated significant oral bioavailability, liver targeting, and exhibited considerable tumor growth inhibition in a mouse xenograft model, indicating its potential as a promising lead compound for therapeutic applications in liver cancer treatment (Peng et al., 2016).
Oxidation Catalyst in Organic Synthesis
The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized by adding N-methylbenzylamine to a solution of CrO3 and HF, has demonstrated selective and efficient oxidation capabilities. Particularly, MBAFC is effective in transforming aryl alcohols into their corresponding aldehydes and ketones under mild conditions, showcasing its utility as a heterogeneous oxidant in organic synthesis. The durability and efficiency of MBAFC are enhanced when it is absorbed on silica gel (Kassaee et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of a compound like 5-Fluoro-2-methylbenzylamine are often enzymes or receptors in the body. These targets play crucial roles in various biochemical processes. For instance, a similar compound, 5-Fluorouracil, targets the enzyme thymidylate synthase .
Mode of Action
The compound interacts with its targets, often by binding to them, which can inhibit their function or modulate their activity. For example, 5-Fluorouracil is believed to block the action of thymidylate synthase, thus stopping the production of DNA .
Biochemical Pathways
The compound can affect various biochemical pathways. For instance, 5-Fluorouracil affects the synthesis of DNA by inhibiting the enzyme required for its production . This can have downstream effects on cell division and growth.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would determine its bioavailability. For example, 5-Fluorouracil has a bioavailability of 28 to 100%, is metabolized in the liver, and is excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, by inhibiting DNA synthesis, 5-Fluorouracil can prevent the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the metabolic pathways, such as those catalyzing the conversion of substrates into products within cells . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA methylation and activating DNA damage response pathways . This leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in DNA methylation, thereby altering gene expression patterns . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to the liver, kidneys, and lungs . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within cells. For example, it may participate in pathways related to amino acid metabolism, influencing the levels of various metabolites . These interactions can affect the overall metabolic flux and the balance of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOUBUZYGVSSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379122 | |
Record name | 5-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-69-3 | |
Record name | 5-Fluoro-2-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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